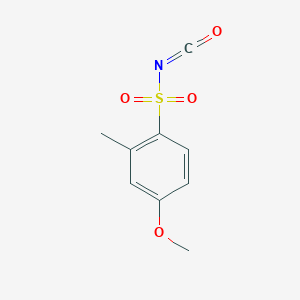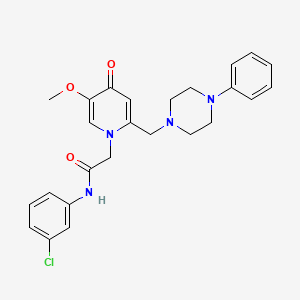
N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that integrate chloroacetamides, pyridinyl groups, and phenylpiperazine moieties. These processes often employ linear synthesis strategies, utilizing intermediate compounds characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis (Vinayak et al., 2014). Moreover, the synthesis of phenylpiperazinyl acetamides can involve reactions like N-alkylation in the presence of sodium hydroxide to introduce the phenylpiperazine moiety into the core structure (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using advanced spectroscopic techniques. The characterization usually includes IR, 1H NMR, 13C NMR, mass spectral analysis, and sometimes X-ray crystallography. These analyses confirm the presence of key functional groups and the overall molecular framework, including the acetamide linkage and the substitution pattern on the aromatic systems.
Chemical Reactions and Properties
Compounds similar to "N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide" participate in various chemical reactions, reflecting their reactivity channels. For instance, they may undergo oxidative transformations with peracetic acid or m-chloroperbenzoic acid, leading to different oxidation products depending on specific substituents and reaction conditions (Pailloux et al., 2007).
Applications De Recherche Scientifique
Anticonvulsant Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, closely related to the chemical structure of interest, have been synthesized and tested for anticonvulsant activity. These molecules, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed activity especially in the maximal electroshock (MES) seizures, indicating their potential in treating epilepsy (Kamiński et al., 2015). Similarly, a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides demonstrated significant anticonvulsant activity in animal models, further supporting the therapeutic potential of these compounds in epilepsy management (Obniska et al., 2015).
Insecticidal Activity
Pyridine derivatives, structurally akin to the compound , have shown pronounced insecticidal activity. For instance, certain pyridine derivatives demonstrated significant toxicity against the cowpea aphid, indicating their potential as insecticidal agents (Bakhite et al., 2014).
Anticancer Activity
Some derivatives have been observed to possess notable anticancer effects and toxicity when orally administrated. The modification of the acetamide group in these compounds led to the retention of antiproliferative activity and reduced acute oral toxicity, indicating their potential as anticancer agents with lower side effects (Wang et al., 2015).
Memory Enhancement
Compounds structurally similar to N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide have been synthesized and evaluated for their effects on memory ability in mice. Some derivatives demonstrated effects on memory enhancement, suggesting potential applications in treating memory-related disorders (Ming-zhu, 2008).
Antimicrobial Activity
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and demonstrated significant antimicrobial activity, indicating their potential as antimicrobial agents (Mehta et al., 2019).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c1-33-24-17-30(18-25(32)27-20-7-5-6-19(26)14-20)22(15-23(24)31)16-28-10-12-29(13-11-28)21-8-3-2-4-9-21/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAZXCSCAKGPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)
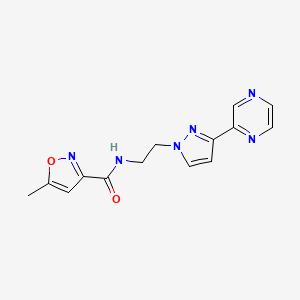
![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)
![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)
![N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2482923.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)
![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)
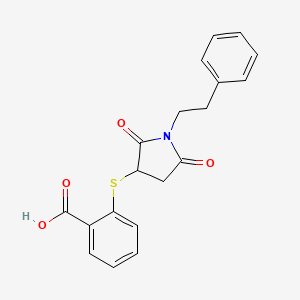
![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)
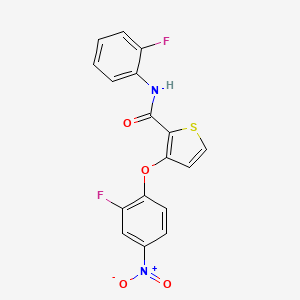
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)
